molecular formula C7H5BrN2 B2691934 2-Bromo-3-methylisonicotinonitrile CAS No. 1260024-26-7

2-Bromo-3-methylisonicotinonitrile

Cat. No.: B2691934
CAS No.: 1260024-26-7
M. Wt: 197.035
InChI Key: UHJBPOXXHHFFCK-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-3-methylisonicotinonitrile has several applications in scientific research, including:

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methylisonicotinonitrile typically involves the bromination of 3-methylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methylisonicotinonitrile is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-3-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBPOXXHHFFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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